6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is a complex organic compound that features a quinoline moiety linked to a nitropyrimidine structure
Mechanism of Action
Target of action
A hydrazide derivative containing a quinoline moiety, 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been studied for its corrosion inhibition performance on mild steel
Mode of action
The MQH compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents . This suggests that “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” might also interact with its targets in multiple ways.
Biochemical pathways
Quinazoline and quinazolinone derivatives, which have a similar structure, have been found to have a broad range of biological activities .
Pharmacokinetics
The mqh compound’s inhibition efficiency increases with its concentration and decreases with the concentration of hcl , suggesting that the concentration and environment could affect the bioavailability and efficacy of similar compounds.
Result of action
Quinazoline and quinazolinone derivatives have shown a variety of effects, including anti-inflammatory, antitubercular, and antiviral activities .
Action environment
The MQH compound’s inhibition efficiency increases in 0.5 M HCl and decreases in 1 M HCl with an increase in temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinoline and pyrimidine precursors. One common method involves the following steps:
Preparation of 2-Methylquinoline: This can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of 8-Hydroxy-2-Methylquinoline: This intermediate is obtained by hydroxylation of 2-methylquinoline.
Synthesis of 5-Nitropyrimidin-4-amine: This can be prepared by nitration of pyrimidine followed by amination.
Coupling Reaction: The final step involves the coupling of 8-hydroxy-2-methylquinoline with 5-nitropyrimidin-4-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline or pyrimidine derivatives.
Scientific Research Applications
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure but with an acetohydrazide group instead of a nitropyrimidine.
8-Hydroxyquinoline: Lacks the pyrimidine moiety but shares the quinoline structure.
5-Nitropyrimidine: Contains the nitropyrimidine structure but lacks the quinoline moiety.
Uniqueness
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine is unique due to the combination of the quinoline and nitropyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANINZRKMNYDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.